![molecular formula C7H6N2O3 B13846621 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate is a heterocyclic compound that contains both pyrrole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach involves modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid.
Bromination: Addition of bromine atoms, often using bromine or N-bromosuccinimide.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Nitration: Nitric acid, sulfuric acid.
Bromination: Bromine, N-bromosuccinimide.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include nitrated, brominated, and substituted derivatives of this compound, which can be further utilized in various applications.
科学的研究の応用
作用機序
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its analgesic and sedative effects are believed to be related to its interaction with specific receptors in the nervous system .
類似化合物との比較
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Similar structure but different substitution patterns and biological activities.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Studied for its analgesic and sedative properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
特性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC名 |
1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate |
InChI |
InChI=1S/C7H4N2O2.H2O/c10-6-4-1-2-8-3-5(4)9-7(6)11;/h1-3H,(H,9,10,11);1H2 |
InChIキー |
UYYQMBYHFUDOFM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1C(=O)C(=O)N2.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


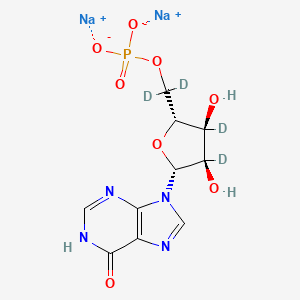
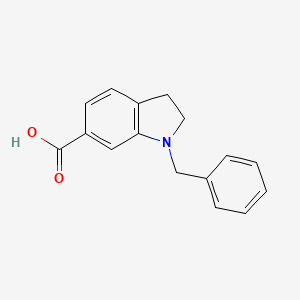

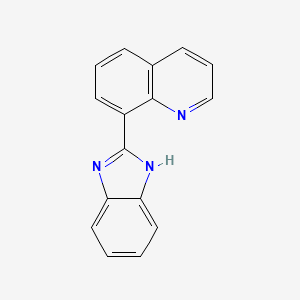
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
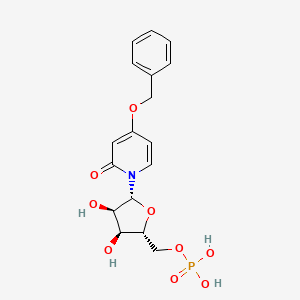
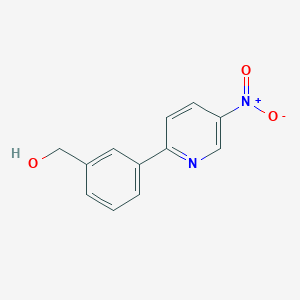
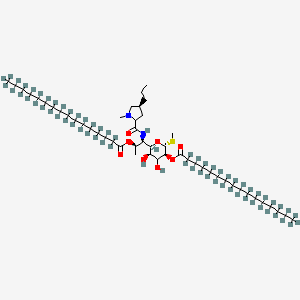
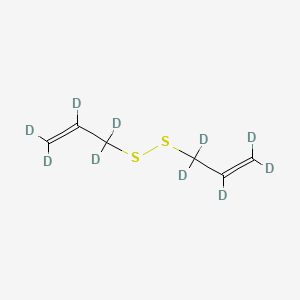
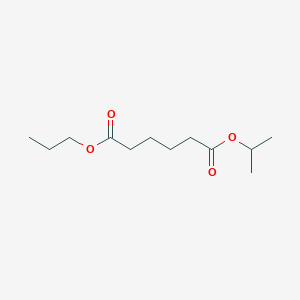
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)

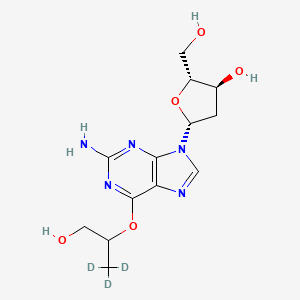
![[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13846635.png)
